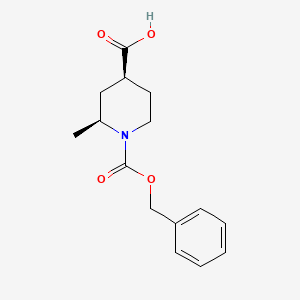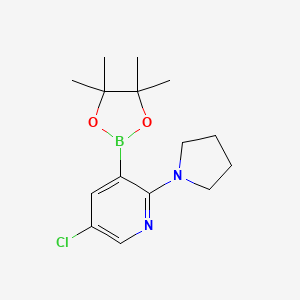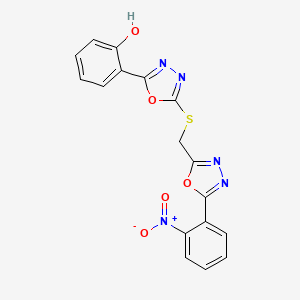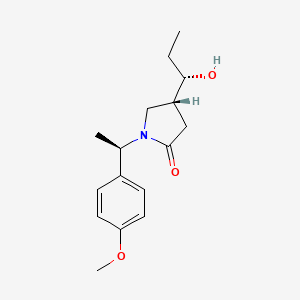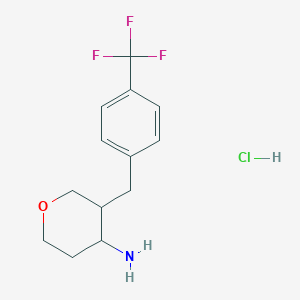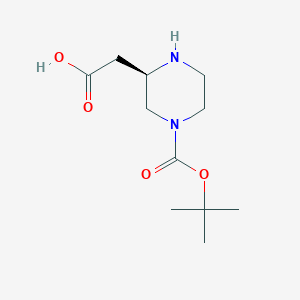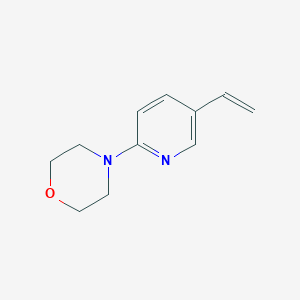
4-(5-Vinylpyridin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Vinylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol This compound features a morpholine ring substituted with a vinyl group at the 5-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Vinylpyridin-2-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Another method involves the cyclization of amino alcohols and related compounds. This process can be performed using various reagents and catalysts, such as transition metals, to achieve the desired morpholine structure .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. These processes are optimized for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-Vinylpyridin-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles like sodium azide and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines. Substitution reactions may result in various substituted derivatives of this compound.
Scientific Research Applications
4-(5-Vinylpyridin-2-yl)morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Vinylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(5-Vinylpyridin-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal and chemical applications.
Morpholine derivatives: These compounds feature the morpholine ring and are widely used in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(5-ethenylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C11H14N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h2-4,9H,1,5-8H2 |
InChI Key |
VYVUDTITJCQTJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5-(2-(trifluoromethyl)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B11776318.png)
![6-Aminobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11776321.png)
![Hexahydro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one](/img/structure/B11776324.png)
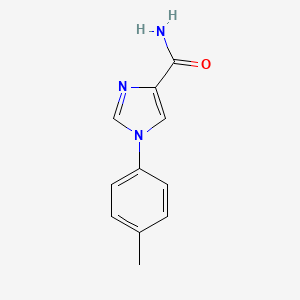
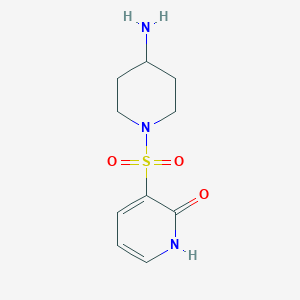
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11776334.png)
